Ethyl 4-ethoxybutyrate Ethyl 4-ethoxybutyrate Ethyl 4-ethoxybutyrate, also known as ethyl 4-ethoxybutanoate, is an aliphatic ester. Its enthalpy of vaporization at boiling point (457.65K) has been reported to be 39.830kjoule/mol.

Brand Name: Vulcanchem
CAS No.: 26448-91-9
VCID: VC3841283
InChI: InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3
SMILES: CCOCCCC(=O)OCC
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

Ethyl 4-ethoxybutyrate

CAS No.: 26448-91-9

Cat. No.: VC3841283

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-ethoxybutyrate - 26448-91-9

Specification

CAS No. 26448-91-9
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name ethyl 4-ethoxybutanoate
Standard InChI InChI=1S/C8H16O3/c1-3-10-7-5-6-8(9)11-4-2/h3-7H2,1-2H3
Standard InChI Key NQYKGEPHDRUFJL-UHFFFAOYSA-N
SMILES CCOCCCC(=O)OCC
Canonical SMILES CCOCCCC(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-ethoxybutyrate (CAS RN: 26448-91-9) is an ester derived from the condensation of 4-ethoxybutyric acid and ethanol. Its molecular structure, represented by the SMILES notation CCOCCCC(=O)OCC\text{CCOCCCC(=O)OCC}, features an ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) attached to the fourth carbon of a butyrate backbone, which is further esterified with an ethyl group . This configuration imparts distinct physicochemical properties, as outlined in Table 1.

Table 1: Physical Properties of Ethyl 4-Ethoxybutyrate

PropertyValue
Molecular FormulaC8H16O3\text{C}_8\text{H}_{16}\text{O}_3
Molar Mass160.21 g/mol
Density0.928 g/mL
Boiling Point185°C
Molar Volume172.6 mL/mol
Refractive IndexNot reported
SolubilityLikely in organic solvents

The compound’s InChiKey (NQYKGEPHDRUFJL-UHFFFAOYSA-N\text{NQYKGEPHDRUFJL-UHFFFAOYSA-N}) provides a unique identifier for computational and regulatory purposes . Its density and molar volume suggest moderate intermolecular interactions, typical of mid-chain esters.

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis methods for ethyl 4-ethoxybutyrate are documented in the provided sources, plausible pathways can be inferred from analogous esterification reactions. For example, ethyl butyrate is synthesized via acid-catalyzed condensation of ethanol and butyric acid . By extension, ethyl 4-ethoxybutyrate could be produced through the esterification of 4-ethoxybutyric acid with ethanol under similar conditions:

CH3CH2OH+HOOC(CH2)3OCH2CH3CH3CH2OOC(CH2)3OCH2CH3+H2O\text{CH}_3\text{CH}_2\text{OH} + \text{HOOC}(\text{CH}_2)_3\text{OCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{OOC}(\text{CH}_2)_3\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O}

This reaction would require acid catalysis (e.g., sulfuric acid) and reflux conditions to drive equilibrium toward ester formation.

Physicochemical Behavior and Stability

The compound’s boiling point (185°C) aligns with trends observed in homologous esters, where increased chain length and branching elevate volatility thresholds . Its density (0.928 g/mL) indicates a lighter-than-water organic liquid, consistent with ester behavior. While solubility data are absent, structural analogs like ethyl butyrate exhibit miscibility with common organic solvents such as propylene glycol and paraffin oil , suggesting similar solubility profiles for ethyl 4-ethoxybutyrate.

Stability under storage conditions is likely comparable to other esters, necessitating protection from moisture and strong oxidizing agents to prevent hydrolysis or decomposition. The presence of the ethoxy group may enhance resistance to hydrolysis relative to unsubstituted esters, though this hypothesis requires experimental confirmation.

Future Research Directions

Key gaps in the current understanding of ethyl 4-ethoxybutyrate include:

  • Synthetic Optimization: Developing efficient, scalable synthesis routes.

  • Application-Specific Testing: Evaluating performance as a solvent, plasticizer, or flavorant.

  • Toxicological Profiling: Assessing acute and chronic toxicity via in vitro and in vivo studies.

Comparative studies with structurally similar esters could accelerate its adoption in industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator